molecular formula C9H9NO5 B165136 (RS)-4-Carboxy-3-hydroxyphenylglycine CAS No. 134052-66-7

(RS)-4-Carboxy-3-hydroxyphenylglycine

Cat. No. B165136
M. Wt: 211.17 g/mol
InChI Key: GXZSAQLJWLCLOX-UHFFFAOYSA-N
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Description

(RS)-4-Carboxy-3-hydroxyphenylglycine, also known as RS-4-CPG, is a naturally occurring amino acid that has been studied in numerous scientific research applications. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, and is found in the human body in small amounts. RS-4-CPG has been studied for its potential applications in the medical and scientific fields due to its ability to modulate certain biochemical and physiological processes.

Scientific Research Applications

Metabotropic Glutamate Receptor Activity

(RS)-4-Carboxy-3-hydroxyphenylglycine has been extensively studied for its effects on metabotropic glutamate receptors (mGluRs). Research has shown that it acts as an agonist at mGluR2, affecting cAMP levels in cells expressing this receptor type (Cavanni et al., 1994). Additionally, it demonstrated no affinity for ionotropic glutamate receptors, such as NMDA, AMPA, and kainate, except for a weak binding to the NMDA receptor, attributed to the (R) form of the racemic mixture (Cavanni et al., 1994).

Effects on Retinal ON Bipolar Cells

In the study of retinal ON bipolar cells, phenylglycine derivatives, including (RS)-4-Carboxy-3-hydroxyphenylglycine, have been identified as L-AP4 receptor agonists. They exhibit a specific rank-order potency in modulating receptor activity, indicating their potential utility in retinal pharmacology (Thoreson et al., 1995).

Distinguishing mGluR1 and mGluR5 Responses

This compound has also been valuable in differentiating between mGluR1 and mGluR5-mediated responses. In one study, it was found to act differently on these receptor subtypes, providing a tool to discriminate between effects mediated by these two receptors (Brabet et al., 1995).

Selective Activation of mGlu5 Receptors

A derivative of (RS)-4-Carboxy-3-hydroxyphenylglycine, namely (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), has been synthesized and shown to selectively activate mGlu5 receptors. This selective agonism is significant in studying the role of mGlu5 receptors in the central nervous system (Doherty et al., 1997).

Antagonist at Type I Metabotropic Glutamate Receptors

Studies have demonstrated that (DL)-4-carboxy-3-hydroxyphenylglycine is a potent and competitive antagonist of the mGluR1α subtype, inhibiting glutamate-stimulated phosphoinositide hydrolysis (Thomsen & Suzdak, 1993).

Role in Synaptic Plasticity

The effects of phenylglycine derivatives on synaptic plasticity, including modulation of NMDA and AMPA responses in the central nervous system, have also been explored. These studies provide insights into the complex mechanisms of synaptic modulation and plasticity in various brain regions (Ugolini et al., 1997).

properties

IUPAC Name

4-[amino(carboxy)methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZSAQLJWLCLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928397
Record name 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RS)-4-Carboxy-3-hydroxyphenylglycine

CAS RN

134052-66-7
Record name 4-Carboxy-3-hydroxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134052667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M725GQ103A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
U Gerber, BH Gähwiler - European journal of pharmacology, 1992 - Elsevier
… It has recently been reported that 4C3HPG (RS-4-carboxy-3-hydroxyphenylglycine) can antagonize metabotropic responses in the central nervous system. The effects of 4C3HPG on …
Number of citations: 9 www.sciencedirect.com
P Cavanni, V Pinnola, M Mugnaini, D Trist… - European Journal of …, 1994 - Elsevier
Three carboxyphenylglycine derivatives were examined for their activity on glutamate metabotropic receptors negatively linked to adenylate cyclase. Chinese hamster ovary cells stably …
Number of citations: 22 www.sciencedirect.com
PMB Cahusac, SS Senok - Synapse, 2006 - Wiley Online Library
There is evidence that glutamate may participate as a transmitter at the junction between Merkel cells and the nerve terminals of slowly adapting type I (St I) units. We recorded …
Number of citations: 27 onlinelibrary.wiley.com
S Alaluf, ER Mulvihill, RAJ McIlhinney - FEBS letters, 1995 - Elsevier
Clonal BHK cells permanently transfected with the metabotropic glutamate receptor 1α (mGluR1α), which is coupled to phospholipase C, were used to study the phosphorylation state of …
Number of citations: 72 www.sciencedirect.com
S Phenna, SD Jane, JE Chad - The Journal of Physiology, 1995 - Wiley Online Library
1. The effect of metabotropic glutamate receptor activation on intracellular Ca2+ activity (alpha Cai) of rat hippocampal pyramidal neurones in vitro was examined using ratiometric …
Number of citations: 19 physoc.onlinelibrary.wiley.com
EF Birse, PM Udvarhelyi… - The Journal of …, 1994 - glutamate.med.kyoto-u.ac.jp
Materials and Methods Materials. The phenylglycine derivatives used in this study were obtained as follows (for the structures of different phenylglycine derivatives, see Table 1):(RS)-4-…
Number of citations: 0 glutamate.med.kyoto-u.ac.jp
KH Holmes, NB Keele, VL Arvanov… - Journal of …, 1996 - journals.physiology.org
1. Metabotropic glutamate receptor (mGluR)-agonist-induced hyperpolarizations and corresponding outward currents were analyzed in basolateral amygdala (BLA) neurons in rat brain …
Number of citations: 54 journals.physiology.org
B Wroblewska, JT Wroblewski, OH Saab… - Journal of …, 1993 - Wiley Online Library
The neuronal dipeptide N‐acetylaspartylglutamate (NAAG) fulfills several of the criteria for classification as a neurotransmitter including localization in synaptic vesicles, calcium‐…
Number of citations: 139 onlinelibrary.wiley.com
K Fisher, TJ Coderre - Neuroreport, 1998 - journals.lww.com
To investigate the role of Group I mGluRs in allodynia and hyperalgesia, we examined the behavioural responses of rats to noxious and non-noxious mechanical and thermal stimuli …
Number of citations: 89 journals.lww.com
XT Hu, FJ White - Synapse, 1996 - Wiley Online Library
Extracellular single cell recording and microiontophoretic techniques were used to characterize the roles of ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs) in …
Number of citations: 78 onlinelibrary.wiley.com

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